molecular formula C19H16ClNO B5852124 [1-(2-chlorobenzyl)-1H-indol-3-yl](cyclopropyl)methanone

[1-(2-chlorobenzyl)-1H-indol-3-yl](cyclopropyl)methanone

Cat. No.: B5852124
M. Wt: 309.8 g/mol
InChI Key: DURMUDWWSZKGEX-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-1H-indol-3-ylmethanone: is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with a chlorobenzyl group attached to the indole nucleus, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

The synthesis of 1-(2-chlorobenzyl)-1H-indol-3-ylmethanone can be achieved through various methods. One efficient method involves the Claisen–Schmidt condensation reaction. This reaction can be carried out using ultrasound-assisted or solvent-free conditions. For instance, the reaction of 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole with various aromatic aldehydes in the presence of a base like KOH in 1,4-dioxane at room temperature yields the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: Indole derivatives, including 1-(2-chlorobenzyl)-1H-indol-3-ylmethanone, have shown potential in various biological activities such as antiviral, anti-inflammatory, and anticancer properties .

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases where indole derivatives have shown efficacy.

Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-1H-indol-3-ylmethanone involves its interaction with specific molecular targets. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can lead to the modulation of enzyme activity, receptor signaling, and gene expression, contributing to its diverse biological effects.

Comparison with Similar Compounds

  • 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole
  • 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives

Uniqueness:

Properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]indol-3-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO/c20-17-7-3-1-5-14(17)11-21-12-16(19(22)13-9-10-13)15-6-2-4-8-18(15)21/h1-8,12-13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURMUDWWSZKGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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